An In-depth Technical Guide on the Fundamental Properties of 3-Ethyl-3-methylheptane
An In-depth Technical Guide on the Fundamental Properties of 3-Ethyl-3-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Ethyl-3-methylheptane. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize branched alkanes in their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate key concepts.
Chemical Identity and Structure
3-Ethyl-3-methylheptane is a branched-chain alkane with the chemical formula C₁₀H₂₂. It is one of the 75 constitutional isomers of decane.[1] The structure features a seven-carbon heptane (B126788) backbone with an ethyl and a methyl group attached to the third carbon atom. This substitution pattern results in a chiral center at the C3 position, meaning 3-Ethyl-3-methylheptane can exist as two enantiomers, (R)-3-Ethyl-3-methylheptane and (S)-3-Ethyl-3-methylheptane.
Molecular Structure:
Tabulated Physicochemical Properties
The following tables summarize the key physical and chemical properties of 3-Ethyl-3-methylheptane.
Table 1: General and Physical Properties
| Property | Value | Units |
| Molecular Formula | C₁₀H₂₂ | - |
| Molecular Weight | 142.28 | g/mol |
| Boiling Point | 163.8 | °C |
| Melting Point | -53.99 | °C |
| Density | 0.75 | g/cm³ at 20°C |
| Refractive Index | 1.420 - 1.421 | at 20°C |
| Vapor Pressure | 2.61 | mmHg at 25°C |
| Flash Point | 45.2 | °C |
| Solubility in water | Insoluble | - |
| LogP (Octanol/Water Partition Coefficient) | 5.548 (estimated) | - |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| Mass Spectrometry (MS) | Characteristic fragments can be observed. The NIST WebBook provides mass spectral data. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1375-1465 cm⁻¹. |
Experimental Protocols
This section details the general experimental procedures for determining the fundamental properties of branched alkanes like 3-Ethyl-3-methylheptane.
3.1. Synthesis of Branched Alkanes (Illustrative Example)
Workflow for the Synthesis of a Branched Alkane:
Protocol:
-
Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few drops of the appropriate alkyl halide (e.g., ethyl bromide in anhydrous diethyl ether) to initiate the reaction. Once the reaction starts, add the remaining alkyl halide dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0°C and add a solution of the corresponding ketone (e.g., 2-hexanone (B1666271) in anhydrous diethyl ether) dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the formed water using a Dean-Stark apparatus.
-
Hydrogenation: The resulting alkene is then hydrogenated to the corresponding alkane. Dissolve the alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Remove the solvent from the filtrate under reduced pressure. The final branched alkane can be purified by distillation.
3.2. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus: Thiele tube or a micro boiling point apparatus, thermometer, capillary tube, and a small test tube.
Procedure:
-
Add a small amount of the liquid sample (a few milliliters) to the test tube.
-
Seal one end of a capillary tube using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
3.3. Determination of Density
Density is the mass per unit volume of a substance.
Apparatus: Pycnometer (specific gravity bottle), analytical balance.
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and determine its mass. The temperature of the water should be recorded.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the liquid sample (3-Ethyl-3-methylheptane) and determine its mass at the same temperature.
-
The density of the liquid is calculated using the formula: Density_liquid = (Mass_liquid / Mass_water) * Density_water
3.4. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus: Abbe refractometer.
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the liquid sample onto the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (usually 20°C).
-
Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
3.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.
General GC-MS Workflow:
Typical GC-MS Parameters for Alkane Analysis:
-
GC Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for alkane analysis.
-
Carrier Gas: Helium is a common carrier gas.
-
Oven Temperature Program: A temperature ramp is used to elute the compounds. For example, starting at a low temperature (e.g., 50°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Injector Temperature: Typically set around 250°C.
-
MS Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.
-
MS Scan Range: A mass range of m/z 40-400 is generally sufficient for C10 alkanes.
3.6. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For alkanes, the primary absorptions are due to C-H bond stretching and bending vibrations.
Procedure:
-
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
The salt plates are placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands for C-H stretching (around 2850-3000 cm⁻¹) and C-H bending (around 1375-1465 cm⁻¹) are analyzed.
Safety and Handling
3-Ethyl-3-methylheptane is a flammable liquid. Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of 3-Ethyl-3-methylheptane, including its physicochemical characteristics, and general experimental protocols for their determination. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a better understanding and utilization of this and similar branched alkanes in their scientific endeavors.
